
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
The compound “4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Synthesis and Biological Activities
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives have been extensively studied for their biological activities. These compounds are synthesized through various chemical processes and tested for different biological properties.
Urease Inhibition : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, including derivatives of 1,2,4-oxadiazole, have shown potent in vitro inhibitory potential against the urease enzyme. These compounds have been suggested as valuable therapeutic agents in drug designing programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Antitumor Activity : A study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products revealed their in vitro anti-cancer activity. These compounds were assessed by a monolayer proliferation assay in a panel of cell lines, with some showing significant potency (Maftei et al., 2016).
Fungicidal Activity : 1,3,4-oxadiazole derivatives, including those related to 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, were prepared and evaluated for their fungicidal activity against Rhizoctonia solani, a major rice disease in China. These compounds demonstrated significant fungicidal properties (Chen et al., 2000).
Analgesic and Anti-inflammatory Activities : The synthesis and biological evaluation of various 1,3,4-oxadiazole derivatives have shown promising analgesic and anti-inflammatory activities in rodents. This indicates the potential of these derivatives in the development of new therapeutic agents (Dewangan et al., 2015).
Aniline Sensing : Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their fluorescence quenching by aniline, indicating their potential use as aniline sensors for future detection via fluorescence quenching (Naik et al., 2018).
Antimicrobial Activity : Various 1,3,4-oxadiazole derivatives, including those structurally related to 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, have been synthesized and evaluated for their antimicrobial properties against different bacterial and fungal strains, showing moderate to good activities (Kavitha et al., 2016).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials .
Result of Action
Compounds with a 1,2,4-oxadiazole core have shown anti-infective and anticancer activities .
Action Environment
The synthesis of 1,2,4-oxadiazoles has been achieved in various conditions, suggesting that the compound might be stable under a range of environmental conditions .
Future Directions
The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . They have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(11)3-4-8(7)12/h3-5H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCWPZDBFOGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



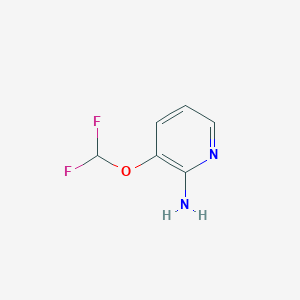
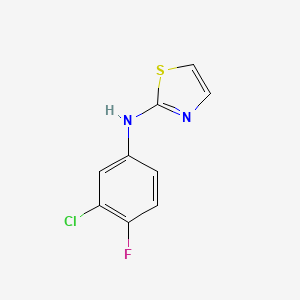
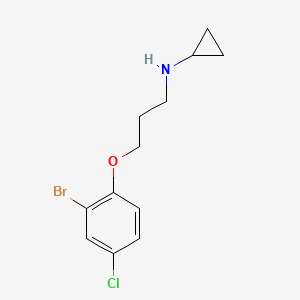
![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)
![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)


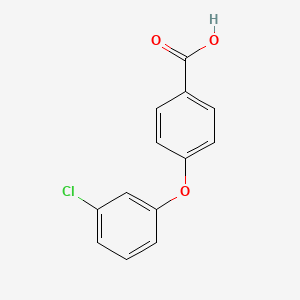

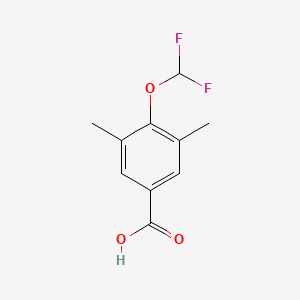
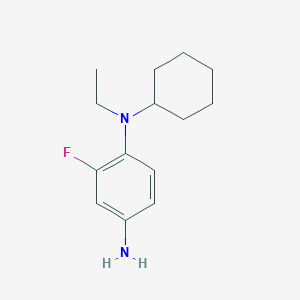

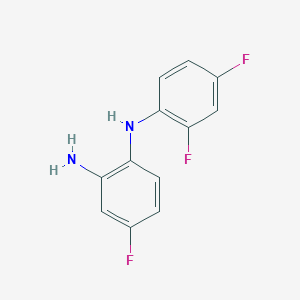
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)